Cas no 2172525-83-4 (2-(pyridin-3-yl)methylcyclobutan-1-ol)

2-(Pyridin-3-yl)methylcyclobutan-1-ol is a versatile heterocyclic compound featuring a cyclobutane ring substituted with a hydroxymethyl group and a pyridinyl moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both hydroxyl and pyridinyl groups enhances its utility in forming hydrogen bonds and coordinating with metals, facilitating applications in catalysis and ligand design. Its compact cyclobutane framework offers steric constraints that can influence stereoselectivity in synthetic pathways. The compound’s balanced polarity ensures moderate solubility in organic solvents, aiding purification and derivatization. Suitable for research-scale applications, it serves as a building block for complex molecular architectures.
2-(pyridin-3-yl)methylcyclobutan-1-ol structure
2172525-83-4 structure
Product Name:2-(pyridin-3-yl)methylcyclobutan-1-ol
CAS No:2172525-83-4
MF:C10H13NO
MW:163.216322660446
CID:5568996
PubChem ID:165595279
Update Time:2025-05-27

2-(pyridin-3-yl)methylcyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-[(pyridin-3-yl)methyl]cyclobutan-1-ol
    • 2172525-83-4
    • EN300-1626292
    • 2-(pyridin-3-yl)methylcyclobutan-1-ol
    • Inchi: 1S/C10H13NO/c12-10-4-3-9(10)6-8-2-1-5-11-7-8/h1-2,5,7,9-10,12H,3-4,6H2
    • InChI Key: JFMCCTUEUXRYCB-UHFFFAOYSA-N
    • SMILES: OC1CCC1CC1C=NC=CC=1

Computed Properties

  • Exact Mass: 163.099714038g/mol
  • Monoisotopic Mass: 163.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 33.1Ų

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Additional information on 2-(pyridin-3-yl)methylcyclobutan-1-ol

Comprehensive Analysis of 2-(pyridin-3-yl)methylcyclobutan-1-ol (CAS No. 2172525-83-4): Properties, Applications, and Industry Insights

In the rapidly evolving field of organic chemistry and pharmaceutical research, 2-(pyridin-3-yl)methylcyclobutan-1-ol (CAS No. 2172525-83-4) has emerged as a compound of significant interest. This cyclobutane derivative, characterized by its unique pyridine-methylcyclobutanol structure, is gaining attention for its potential applications in drug discovery, material science, and specialty chemical synthesis. With molecular formula C10H13NO and molecular weight 163.22 g/mol, this compound represents an important building block in modern synthetic chemistry.

The structural features of 2-(pyridin-3-yl)methylcyclobutan-1-ol combine the rigidity of a cyclobutane ring with the electronic properties of a pyridine moiety, creating a versatile scaffold for various chemical transformations. Researchers are particularly interested in how the pyridin-3-yl group influences the compound's reactivity and potential biological activity. Current studies focus on its use as an intermediate in the synthesis of more complex molecules, especially in pharmaceutical applications where such hybrid structures often demonstrate improved pharmacokinetic properties.

From a synthetic chemistry perspective, the preparation of 2-(pyridin-3-yl)methylcyclobutan-1-ol typically involves multi-step organic transformations. Modern approaches often employ catalytic methods to construct the cyclobutane ring while maintaining the integrity of the pyridine functionality. The compound's methylcyclobutan-1-ol portion provides an excellent handle for further derivatization, making it valuable for combinatorial chemistry and parallel synthesis applications in drug discovery programs.

In pharmaceutical research, there's growing interest in how pyridine-containing cyclobutane derivatives might interact with biological targets. While specific pharmacological data on 2172525-83-4 remains proprietary in many cases, structural analogs suggest potential applications in central nervous system (CNS) drug development and anti-inflammatory therapies. The compound's balanced lipophilicity, as suggested by its structure, makes it particularly interesting for blood-brain barrier penetration studies.

The material science applications of 2-(pyridin-3-yl)methylcyclobutan-1-ol are equally promising. Its rigid yet functionalized structure makes it a candidate for developing novel polymers with specific thermal and mechanical properties. Researchers are investigating its potential as a monomer or cross-linking agent in specialty polymer formulations, particularly where nitrogen-containing heterocycles can impart desirable electronic characteristics to the final material.

From an analytical chemistry standpoint, characterizing CAS 2172525-83-4 involves various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct patterns for the cyclobutane protons and the pyridine ring system. Mass spectrometry typically shows a clear molecular ion peak at m/z 163, corresponding to the molecular weight. These analytical signatures are crucial for quality control in synthetic applications and for verifying the compound's identity in research settings.

Recent advancements in green chemistry have influenced the synthesis and handling of 2-(pyridin-3-yl)methylcyclobutan-1-ol. Researchers are developing more sustainable routes to this and similar compounds, focusing on atom economy, reduced solvent use, and energy-efficient processes. These developments align with the pharmaceutical industry's growing emphasis on environmentally friendly synthetic methodologies.

The commercial availability of 2172525-83-4 has increased in recent years, reflecting its growing importance in chemical research. Suppliers typically offer this compound in various purity grades, from technical grade for material science applications to high-purity versions for pharmaceutical research. Proper storage conditions generally recommend protection from moisture and oxidation, with many suppliers providing the compound under inert atmosphere when high purity is required.

Future research directions for 2-(pyridin-3-yl)methylcyclobutan-1-ol include exploring its use in asymmetric synthesis, investigating its coordination chemistry with transition metals, and developing novel derivatives for biological screening. The compound's unique structural features continue to inspire innovative applications across multiple chemistry disciplines, ensuring its place as a valuable tool in modern chemical research and development.

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